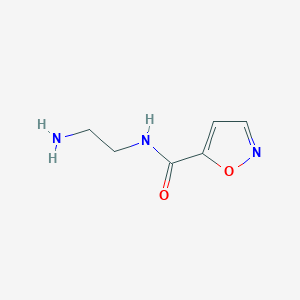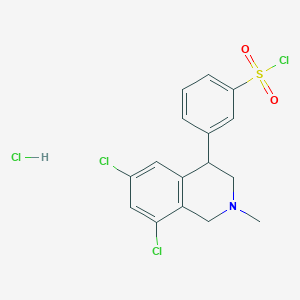
4-nitro-N,N-dipropylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-N,N-dipropylaniline is an organic compound with the molecular formula C12H18N2O2. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by propyl groups, and a nitro group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitro-N,N-dipropylaniline typically involves the nitration of N,N-dipropylaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to ensure the selective introduction of the nitro group at the para position of the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-N,N-dipropylaniline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Major Products Formed:
Reduction: The major product is 4-amino-N,N-dipropylaniline.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Scientific Research Applications
4-Nitro-N,N-dipropylaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-nitro-N,N-dipropylaniline involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo reduction to form reactive intermediates, such as nitroso and hydroxylamine derivatives, which can interact with cellular macromolecules and disrupt normal cellular functions . These interactions can lead to cytotoxic effects, making the compound a potential candidate for antimicrobial and anticancer therapies .
Comparison with Similar Compounds
Trifluralin: A herbicide with a similar structure, where the nitro groups are substituted at different positions on the benzene ring.
4-Nitro-N,N-diphenylaniline: Another derivative of aniline with different substituents on the nitrogen atom.
Uniqueness: 4-Nitro-N,N-dipropylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
49645-18-3 |
|---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
4-nitro-N,N-dipropylaniline |
InChI |
InChI=1S/C12H18N2O2/c1-3-9-13(10-4-2)11-5-7-12(8-6-11)14(15)16/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
GZCIRDMRXVOXPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-(4-Methoxybenzyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12099706.png)



![7-Bromo-5-fluoro-2-methylbenzo[d]oxazole](/img/structure/B12099730.png)



